molecular formula C15H18O3S B14364843 5-[(Benzenesulfonyl)methylidene]-2,2-dimethyl-7-oxabicyclo[4.1.0]heptane CAS No. 90020-49-8

5-[(Benzenesulfonyl)methylidene]-2,2-dimethyl-7-oxabicyclo[4.1.0]heptane

Cat. No.: B14364843
CAS No.: 90020-49-8
M. Wt: 278.4 g/mol
InChI Key: MYZPQPXIGSOADR-UHFFFAOYSA-N
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Description

5-[(Benzenesulfonyl)methylidene]-2,2-dimethyl-7-oxabicyclo[4.1.0]heptane is a chemical compound known for its unique bicyclic structure. This compound is characterized by the presence of a benzenesulfonyl group attached to a methylidene bridge, which is further connected to a 7-oxabicyclo[4.1.0]heptane core. The compound’s molecular formula is C15H18O3S .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Benzenesulfonyl)methylidene]-2,2-dimethyl-7-oxabicyclo[4.1.0]heptane can be achieved through various synthetic routes. One common method involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction proceeds efficiently under mild conditions and can be further functionalized to build a library of bridged bicyclic structures.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Diels-Alder reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

5-[(Benzenesulfonyl)methylidene]-2,2-dimethyl-7-oxabicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(Benzenesulfonyl)methylidene]-2,2-dimethyl-7-oxabicyclo[4.1.0]heptane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-[(Benzenesulfonyl)methylidene]-2,2-dimethyl-7-oxabicyclo[4.1.0]heptane involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The bicyclic structure provides stability and enhances the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(Benzenesulfonyl)methylidene]-2,2-dimethyl-7-oxabicyclo[4.1.0]heptane is unique due to its combination of a benzenesulfonyl group and a bicyclic core, which imparts distinct chemical and biological properties.

Properties

CAS No.

90020-49-8

Molecular Formula

C15H18O3S

Molecular Weight

278.4 g/mol

IUPAC Name

5-(benzenesulfonylmethylidene)-2,2-dimethyl-7-oxabicyclo[4.1.0]heptane

InChI

InChI=1S/C15H18O3S/c1-15(2)9-8-11(13-14(15)18-13)10-19(16,17)12-6-4-3-5-7-12/h3-7,10,13-14H,8-9H2,1-2H3

InChI Key

MYZPQPXIGSOADR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=CS(=O)(=O)C2=CC=CC=C2)C3C1O3)C

Origin of Product

United States

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